Carbonic anhydrase inhibitor 19
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Overview
Description
Carbonic anhydrase inhibitor 19 is a compound that inhibits the activity of carbonic anhydrase enzymes. These enzymes are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Carbonic anhydrase inhibitors are used in various therapeutic applications, including the treatment of glaucoma, epilepsy, and altitude sickness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic anhydrase inhibitors often involves the preparation of sulfonamide derivatives. One common method includes the reaction of an amine with a sulfonyl chloride to form a sulfonamide. For example, the synthesis of benzenesulfonamide derivatives involves the reaction of benzenesulfonyl chloride with an amine under basic conditions .
Industrial Production Methods
Industrial production of carbonic anhydrase inhibitors typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Carbonic anhydrase inhibitors undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can modify the sulfonamide group to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include modified sulfonamide derivatives, which can have different biological activities depending on the functional groups introduced .
Scientific Research Applications
Carbonic anhydrase inhibitor 19 has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.
Biology: Helps in understanding the role of carbonic anhydrase in physiological processes.
Medicine: Used in the treatment of glaucoma, epilepsy, and altitude sickness. .
Industry: Employed in the development of new pharmaceuticals and as a component in diagnostic assays.
Mechanism of Action
Carbonic anhydrase inhibitor 19 exerts its effects by binding to the active site of carbonic anhydrase enzymes, thereby inhibiting their activity. This inhibition prevents the conversion of carbon dioxide to bicarbonate and protons, disrupting the enzyme’s role in pH regulation and ion transport . The molecular targets include various isoforms of carbonic anhydrase, such as carbonic anhydrase II, IX, and XII .
Comparison with Similar Compounds
Similar Compounds
Acetazolamide: A well-known carbonic anhydrase inhibitor used in the treatment of glaucoma and altitude sickness.
Methazolamide: Similar to acetazolamide but with a longer half-life and fewer renal side effects.
Dorzolamide: A topical carbonic anhydrase inhibitor used to reduce intraocular pressure in glaucoma.
Uniqueness
Carbonic anhydrase inhibitor 19 is unique due to its specific binding affinity and selectivity for certain carbonic anhydrase isoforms. This selectivity allows for targeted therapeutic applications with potentially fewer side effects compared to other inhibitors .
Properties
Molecular Formula |
C23H25N3O6S2 |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
2-[3-[[benzenesulfonyl-[2-(4-sulfamoylphenyl)ethyl]amino]methyl]anilino]acetic acid |
InChI |
InChI=1S/C23H25N3O6S2/c24-33(29,30)21-11-9-18(10-12-21)13-14-26(34(31,32)22-7-2-1-3-8-22)17-19-5-4-6-20(15-19)25-16-23(27)28/h1-12,15,25H,13-14,16-17H2,(H,27,28)(H2,24,29,30) |
InChI Key |
PXERSONYQKALBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=C(C=C2)S(=O)(=O)N)CC3=CC(=CC=C3)NCC(=O)O |
Origin of Product |
United States |
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